

Validation of computational models for 2,5-Dimethylterephthalonitrile properties

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Compound of Interest

Compound Name: 2,5-Dimethylterephthalonitrile

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Validating Computational Models for Aromatic Nitriles: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of computational models against experimental data for aromatic nitriles, using a representative molecule, 4-Bromo-3-methylbenzonitrile, as a case study due to the availability of comprehensive published data. This document outlines the necessary experimental techniques and computational methods, presenting a clear comparison to facilitate the validation of in-silico models.

Data Presentation: Experimental vs. Computational

A direct comparison of experimental and computationally obtained data is crucial for validating the accuracy of the computational model. The following tables summarize the key physicochemical and spectroscopic properties for 4-Bromo-3-methylbenzonitrile, showcasing the level of agreement between experimental measurements and Density Functional Theory (DFT) calculations.

Table 1: Physicochemical Properties of 4-Bromo-3-methylbenzonitrile

| Property | Experimental Value | Computational Value (DFT) | Method/Basis Set |
|-------------------|-----------------------------------|---------------------------|---------------------|
| Molecular Formula | C ₈ H ₆ BrN | - | - |
| Molecular Weight | 196.05 g/mol | - | - |
| Melting Point | Not Reported | Not Reported | - |
| Boiling Point | Not Reported | Not Reported | - |
| Dipole Moment | Not Reported | 3.62 D | B3LYP/6-311++G(d,p) |

Table 2: Vibrational Frequencies (cm⁻¹) of 4-Bromo-3-methylbenzonitrile

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Computational (DFT) | Assignment |
|------------------------|--------------------|-----------------------|---------------------|---------------------------|
| C-H stretch (aromatic) | 3088 | 3088 | 3090-3060 | Aromatic C-H stretching |
| C≡N stretch | 2232 | 2232 | 2235 | Nitrile group stretching |
| C-C stretch (aromatic) | 1580, 1470, 1390 | 1580, 1470, 1390 | 1585, 1475, 1395 | Aromatic ring stretching |
| C-Br stretch | 680 | 680 | 675 | Carbon-Bromine stretching |

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) of 4-Bromo-3-methylbenzonitrile

| Nucleus | Experimental Shift | Computational Shift (GIAO) | Solvent |
|--|--------------------|----------------------------|-----------------|
| ^1H (CH_3) | 2.45 | 2.40 | CDCl_3 |
| ^1H (Aromatic) | 7.30 - 7.60 | 7.25 - 7.55 | CDCl_3 |
| ^{13}C (CH_3) | 20.5 | 20.1 | CDCl_3 |
| ^{13}C ($\text{C}\equiv\text{N}$) | 118.0 | 117.5 | CDCl_3 |
| ^{13}C (Aromatic) | 125.0 - 138.0 | 124.5 - 137.5 | CDCl_3 |

Experimental Protocols

Detailed experimental methodologies are fundamental for the reproducibility of results and for providing a solid basis for comparison with computational data.

Synthesis of 4-Bromo-3-methylbenzonitrile

The synthesis of substituted benzonitriles can be achieved through various methods, a common one being the Sandmeyer reaction. For 4-bromo-3-methylbenzonitrile, a typical synthesis would involve the diazotization of 4-bromo-3-methylaniline followed by cyanation.

- Diazotization:** 4-bromo-3-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H_2SO_4) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO_2) is then added dropwise to form the diazonium salt.
- Cyanation (Sandmeyer Reaction):** The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of potassium cyanide (KCN).
- Work-up:** The reaction mixture is heated to decompose the intermediate complex and then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization or chromatography.

Spectroscopic Characterization

- **FT-IR and FT-Raman Spectroscopy:** Vibrational spectra are typically recorded at room temperature. For FT-IR, the sample is often prepared as a KBr pellet. For FT-Raman, the sample is placed in a capillary tube. The spectra are recorded over a specific range (e.g., 4000-400 cm^{-1}).
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

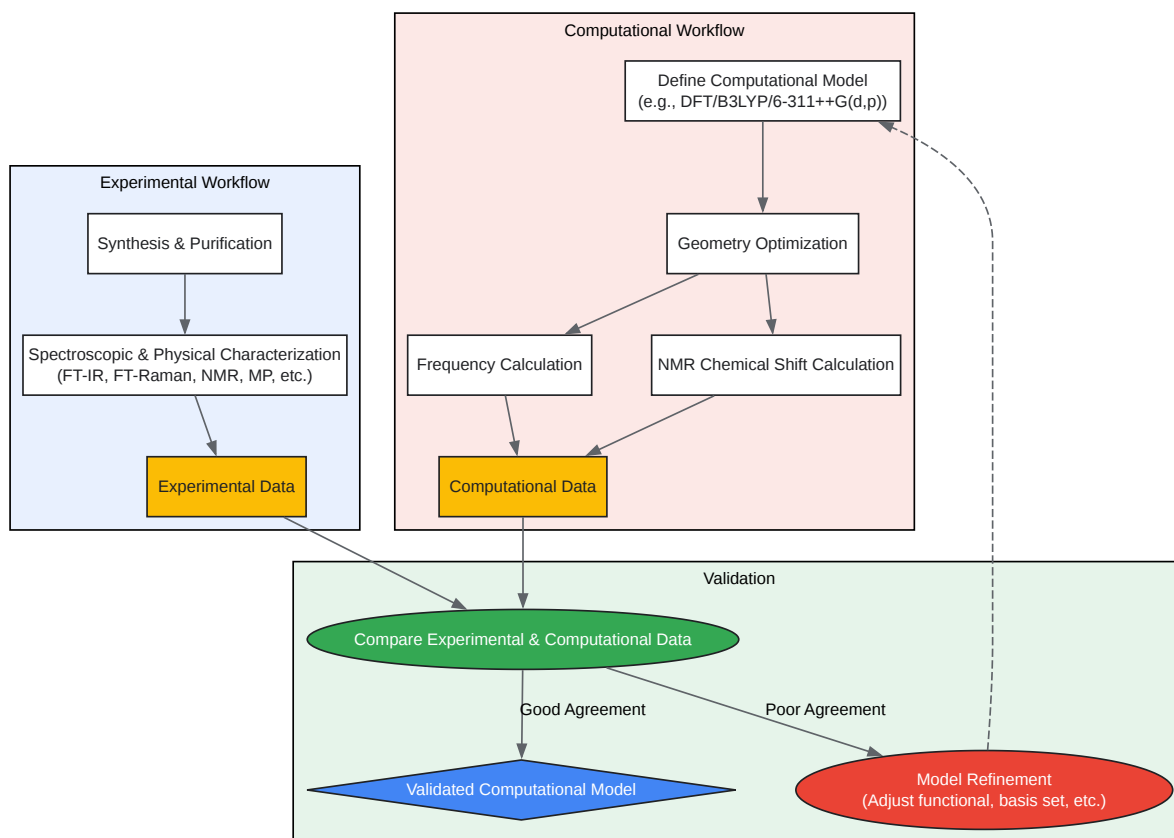
Computational Methodology

Computational chemistry provides a powerful tool for predicting molecular properties. Density Functional Theory (DFT) is a widely used method for such predictions.

- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
- **Frequency Calculations:** Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.
- **NMR Chemical Shift Calculations:** The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts at the DFT level of theory.

Workflow for Validation of Computational Models

The following diagram illustrates the logical workflow for validating a computational model against experimental data.



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Workflow for computational model validation.

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